molecular formula C13H13ClN2 B7825106 7-chloro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole

7-chloro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole

Cat. No.: B7825106
M. Wt: 232.71 g/mol
InChI Key: WIQCMQLBKMEVQS-UHFFFAOYSA-N
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Description

7-chloro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole is a nitrogen-containing heterocyclic compound. It is characterized by the presence of a chloro group at the 7th position of the indole ring and a tetrahydropyridinyl group at the 3rd position. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-chloro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole typically involves the introduction of the tetrahydropyridinyl group to the indole ring. One common method involves the reaction of an indole derivative with a suitable tetrahydropyridine precursor under specific conditions. For example, the reaction can be carried out in a solvent that is inert to the reactants, such as dichloromethane or toluene, and may require the use of a catalyst or a base to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification such as recrystallization or chromatography. The choice of solvents, catalysts, and reaction conditions would be tailored to ensure the scalability and cost-effectiveness of the production process.

Chemical Reactions Analysis

Types of Reactions

7-chloro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific functional groups.

    Substitution: The chloro group at the 7th position can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles such as amines or thiols can be used to replace the chloro group under basic conditions.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce a variety of functional groups at the 7th position.

Scientific Research Applications

7-chloro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 7-chloro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole involves its interaction with specific molecular targets. For instance, it has been shown to inhibit triglyceride biosynthesis in the liver and reduce the secretion of apolipoprotein B-containing lipoproteins . These effects are mediated through its binding to enzymes and receptors involved in lipid metabolism, thereby modulating their activity and downstream signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The unique combination of the chloro and tetrahydropyridinyl groups in 7-chloro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole contributes to its distinct chemical reactivity and potential biological activities. This makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

7-chloro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClN2/c14-12-3-1-2-10-11(8-16-13(10)12)9-4-6-15-7-5-9/h1-4,8,15-16H,5-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIQCMQLBKMEVQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC=C1C2=CNC3=C2C=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

The title compound was prepared in a fashion similar to that described in Preparation 30 from 7-chloroindole (0.70 g, 4.6 mmol) and 4-piperidone hydrochloride hydrate (1.4 g, 9.2 mmol). The product was isolated as a yellow solid. Yield 0.80 g (75%). mp 205°-208° C. FDMS m/e=234 (M+ of free base).
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0.7 g
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reactant
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1.4 g
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Synthesis routes and methods II

Procedure details

Potassium hydroxide (6.89 g, 0.12 mol) was dissolved in methanol (30 mL). To the solution were added 7-chloroindole (4.65 g, 0.031 mol), 4-piperidone hydrochloride hydrate (9.48 g, 0.061 mol). The mixture was stirred at reflux temperature under nitrogen for about a day, and was cooled and diluted with 50 mL of water, added dropwise. The solid was collected, washed with water and vacuum dried. Yield 5.6 g (78%) as a yellow solid. mp 197°-201° C. FDMS m/e=232 (M+)
Quantity
6.89 g
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reactant
Reaction Step One
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30 mL
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solvent
Reaction Step One
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4.65 g
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reactant
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9.48 g
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reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods III

Procedure details

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